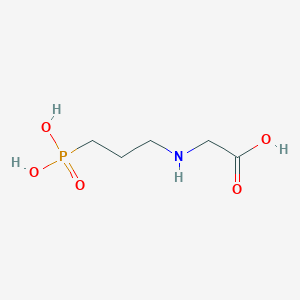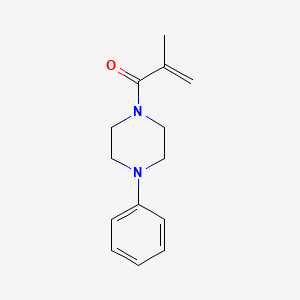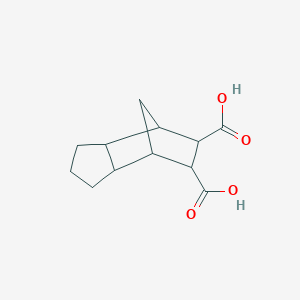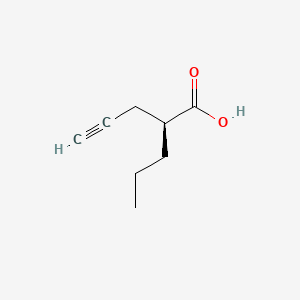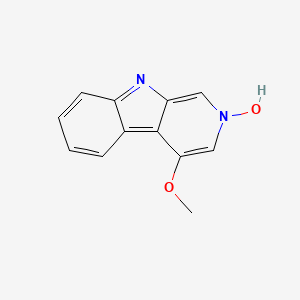
4-Methoxy-2H-beta-carbolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2H-beta-carbolin-2-ol is a compound belonging to the beta-carboline family, which are a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues . The structure of this compound consists of a tricyclic pyridine-fused indole framework with a methoxy group at the 4-position and a hydroxyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-carbolines, including 4-Methoxy-2H-beta-carbolin-2-ol, often involves the Pictet-Spengler reaction, which is a well-known method for constructing the beta-carboline skeleton . This reaction typically involves the condensation of tryptamine or its derivatives with an aldehyde, followed by cyclization. For this compound, the starting material could be 4-methoxytryptamine, which reacts with an appropriate aldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of beta-carbolines may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
4-Methoxy-2H-beta-carbolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro-beta-carboline derivatives.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of 4-Methoxy-2H-beta-carbolin-2-one.
Reduction: Formation of 4-Methoxy-1,2,3,4-tetrahydro-beta-carbolin-2-ol.
Substitution: Formation of various substituted beta-carboline derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-2H-beta-carbolin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Methoxy-2H-beta-carbolin-2-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, beta-carbolines are known to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, leading to sedative and anxiolytic effects . Additionally, they may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, contributing to their pharmacological activities .
類似化合物との比較
4-Methoxy-2H-beta-carbolin-2-ol can be compared with other beta-carboline derivatives, such as:
Harmine: A naturally occurring beta-carboline with potent MAO-A inhibitory activity.
Harmaline: Another natural beta-carboline known for its hallucinogenic properties.
Norharmane: A beta-carboline with various biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacological properties. The presence of the methoxy group at the 4-position and the hydroxyl group at the 2-position may confer distinct interactions with molecular targets, differentiating it from other beta-carbolines .
特性
CAS番号 |
137937-06-5 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC名 |
2-hydroxy-4-methoxypyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-7-14(15)6-10-12(11)8-4-2-3-5-9(8)13-10/h2-7,15H,1H3 |
InChIキー |
ZRWFZLYELYCJGH-UHFFFAOYSA-N |
正規SMILES |
COC1=CN(C=C2C1=C3C=CC=CC3=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
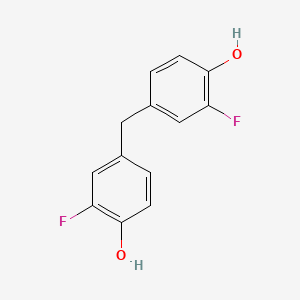
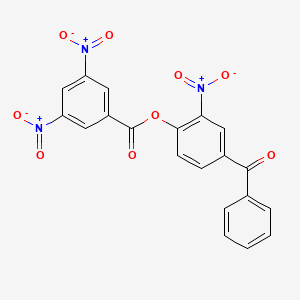
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
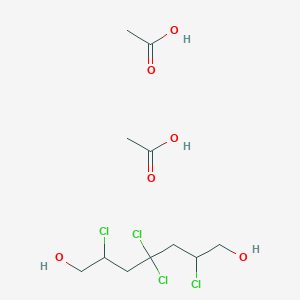
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
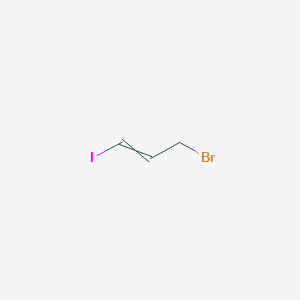
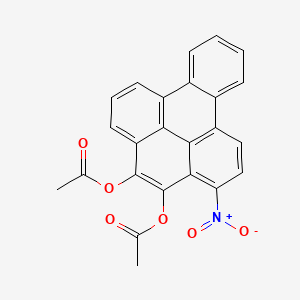
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
